molecular formula C12H18ClNO B588449 2-(Propylamino)propiophenone-d7 Hydrochloride CAS No. 1286167-06-3

2-(Propylamino)propiophenone-d7 Hydrochloride

Cat. No. B588449
CAS RN: 1286167-06-3
M. Wt: 234.775
InChI Key: CQUMWMSALZGNAF-DWPKPNNESA-N
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Description

2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .


Molecular Structure Analysis

The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule is InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .

Scientific Research Applications

Proteomics Research

2-(Propylamino)propiophenone-d7 Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization .

Organic Synthesis

This compound is mainly used as a reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules.

Biochemical and Physiological Studies

2-(Propylamino)propiophenone-d7 Hydrochloride is used in a variety of biochemical and physiological studies. These studies can range from understanding biochemical pathways in various organisms to studying the effects of various substances on the physiology of organisms.

Synthesis and Structural Analysis

The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo. This study highlights the potential of similar structures in the synthesis of new compounds.

Educational Applications in Organic Chemistry

A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings.

Spectroscopic and Molecular Docking Analysis

The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds.

Synthesis Processes

Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures.

Pharmaceutical Synthesis and Activity

The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs. This highlights the potential of this compound in pharmaceutical synthesis and activity.

Mechanism of Action

The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride is not explicitly stated in the literature. As a biochemical used in proteomics research, it likely interacts with other molecules in specific ways, but these interactions would depend on the context of the research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Propylamino)propiophenone-d7 Hydrochloride involves the conversion of 2-(Propylamino)propiophenone to its deuterated form by using deuterated reagents. The deuterated product is then reacted with hydrochloric acid to obtain the final product.", "Starting Materials": [ "2-(Propylamino)propiophenone", "Deuterated reagents", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(Propylamino)propiophenone is reacted with deuterated reagents to obtain 2-(Propylamino)propiophenone-d7", "Step 2: 2-(Propylamino)propiophenone-d7 is then reacted with hydrochloric acid to obtain 2-(Propylamino)propiophenone-d7 Hydrochloride", "Step 3: The final product is purified and characterized using standard analytical techniques" ] }

CAS RN

1286167-06-3

Molecular Formula

C12H18ClNO

Molecular Weight

234.775

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;

InChI Key

CQUMWMSALZGNAF-DWPKPNNESA-N

SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl

synonyms

1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride;  2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; 

Origin of Product

United States

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